molecular formula C11H18N2O2S B1528334 tert-Butyl (2-isopropylthiazol-5-yl)carbamate CAS No. 1795467-03-6

tert-Butyl (2-isopropylthiazol-5-yl)carbamate

Cat. No.: B1528334
CAS No.: 1795467-03-6
M. Wt: 242.34 g/mol
InChI Key: KRUSXLGXUGKGMC-UHFFFAOYSA-N
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Description

tert-Butyl (2-isopropylthiazol-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms. The presence of the tert-butyl group provides steric hindrance, making the compound stable under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-isopropylthiazol-5-yl)carbamate typically involves the reaction of 2-isopropylthiazole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with the carbamate to form the final product. The reaction conditions are generally mild, and the reaction is carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-isopropylthiazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (2-isopropylthiazol-5-yl)carbamate involves the inhibition of enzymes by forming a covalent bond with the active site of the enzyme. The tert-butyl group provides steric hindrance, preventing the enzyme from interacting with its natural substrate. This inhibition can be reversible or irreversible depending on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

  • tert-Butyl (2-methylthiazol-5-yl)carbamate
  • tert-Butyl (2-ethylthiazol-5-yl)carbamate
  • tert-Butyl (2-propylthiazol-5-yl)carbamate

Comparison: tert-Butyl (2-isopropylthiazol-5-yl)carbamate is unique due to the presence of the isopropyl group, which provides additional steric hindrance compared to the methyl or ethyl groups in similar compounds. This increased steric hindrance can affect the compound’s reactivity and stability, making it more suitable for specific applications where stability is crucial .

Properties

IUPAC Name

tert-butyl N-(2-propan-2-yl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-7(2)9-12-6-8(16-9)13-10(14)15-11(3,4)5/h6-7H,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUSXLGXUGKGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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